
3-(Chloromethyl)heptane
Overview
Description
3-(Chloromethyl)heptane (CAS: 123-04-6), also known as 2-ethylhexyl chloride or chloro-iso-octane, is a branched aliphatic chlorinated hydrocarbon. Its molecular formula is C₈H₁₇Cl, with a molecular weight of 148.67 g/mol . Key physical properties include:
The compound features a chloromethyl group (-CH₂Cl) attached to the third carbon of a heptane backbone, creating a branched structure. It is classified as an irritant (Xi hazard symbol) and is commonly used as an intermediate in organic synthesis, particularly in alkylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)heptane can be synthesized through the chlorination of 2-ethylhexanol. The reaction typically involves the use of hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include alkanes and other reduced hydrocarbons.
Scientific Research Applications
Pharmaceutical Industry
3-(Chloromethyl)heptane is primarily used as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:
- Antihistamines : Utilized in the production of medications that alleviate allergic reactions.
- Antipsychotics : Serves as a precursor in synthesizing drugs that treat psychiatric disorders.
- Chemotherapy Agents : Integral in the synthesis of drugs like etoposide and teniposide, which are used in cancer treatment .
Chemical Industry
In the chemical sector, this compound is employed as a raw material for producing:
- Surfactants : Used in detergents and cleaning products.
- Plasticizers : Enhances flexibility in plastics.
- Epoxy Resins and Polyurethanes : Essential for creating durable materials used in coatings and adhesives .
Agricultural Sector
This compound functions as a fumigant and insecticide, demonstrating effectiveness against pests such as:
- Mites
- Thrips
- Spider Mites
Its mechanism involves disrupting the nervous systems of insects, leading to paralysis and death, making it valuable for pest control .
Research and Development
This compound is also utilized in research settings for:
- Organic Synthesis : Acts as a reagent in various chemical reactions.
- Chromatography : Serves as a reference material for analytical techniques like gas chromatography-mass spectrometry (GC-MS) .
Insecticidal Efficacy Study
A comparative study highlighted that formulations containing chlorinated compounds, including this compound, exhibited superior efficacy against agricultural pests compared to non-chlorinated alternatives. The study underscored the compound's role in enhancing pest management strategies.
Pharmaceutical Synthesis Research
Research focused on the use of this compound as a key intermediate in synthesizing novel antihistamines demonstrated its importance in medicinal chemistry. The study illustrated how modifications to this compound can lead to improved therapeutic agents with enhanced efficacy.
Toxicological Profile
The safety profile of this compound indicates several important considerations:
- Acute Toxicity : Oral LD50 greater than 2000 mg/kg suggests low acute toxicity in mammals.
- Dermal Toxicity : Similar low toxicity observed dermally.
- Inhalation Toxicity : Vapor LC50 greater than 20 mg/L over an 8-hour exposure indicates relatively low risk from inhalation under controlled conditions .
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)heptane involves the substitution of a hydrogen atom with a chlorine atom. This reaction is typically carried out using a strong acid, such as hydrochloric acid, in the presence of a catalyst . The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 3-(Chloromethyl)heptane and structurally related chlorinated or branched hydrocarbons:
Key Observations:
Branching vs. Chain Length :
- This compound and 3-Chloro-3-methylheptane share the same molecular formula but differ in substituent positions. The former has a chloromethyl group, while the latter has chlorine and methyl groups on the same carbon. Branching reduces intermolecular forces, lowering boiling points compared to linear isomers like 2-chlorooctane , but data gaps exist for direct comparison .
- 2-Chlorooctane , a linear isomer, has a lower Henry's Law constant (2.7×10⁻⁴ vs. 4.5×10⁻⁴), suggesting reduced volatility compared to this compound .
Functional Group Impact: The pyridine derivative 3-(Chloromethyl)pyridine-HCl exhibits significantly higher cytotoxicity (LD₅₀: 0.0756 mM in BALB/c-3T3 cells) and carcinogenicity, highlighting how aromatic systems enhance biological activity compared to aliphatic analogs .
Non-Chlorinated Analogs: 3-Ethyl-3-methylheptane (C₁₀H₂₂) lacks chlorine, resulting in lower molecular weight and distinct applications (e.g., fuel additives). Its absence of polar groups reduces solubility in polar solvents .
Discrepancies in Literature
- The CRC Handbook of Chemistry and Physics () erroneously lists this compound as C₇H₇Cl. This conflicts with authoritative sources (e.g., CAS registry, product catalogs) confirming C₈H₁₇Cl .
Biological Activity
3-(Chloromethyl)heptane, also known as 1-chloro-2-ethylhexane or 2-ethylhexyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 150.68 g/mol. This compound has garnered attention due to its diverse applications in various industries, particularly in agriculture and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
The physical and chemical properties of this compound are significant for its biological interactions:
- Boiling Point : 186-188 °C
- Melting Point : -92 °C
- Density : 0.88 g/cm³
- Solubility : Insoluble in water but soluble in most organic solvents
- Flash Point : 67 °C
- Vapor Pressure : 1.33 kPa at 25 °C
These properties indicate that the compound is highly reactive and can participate in various chemical reactions, including nucleophilic substitution, which may influence its biological activity .
Biological Activity Overview
This compound has demonstrated significant biological activity primarily as an insecticide and fumigant. Its effectiveness against pests such as mites, thrips, and spider mites has been well-documented, making it valuable in agricultural practices . Additionally, it serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and chemotherapy agents like etoposide .
Insecticidal Activity
The compound acts as a fumigant and insecticide, with studies indicating its effectiveness against a range of agricultural pests. The mechanism of action involves disrupting the nervous system of insects, leading to paralysis and death. The specific mode of action is not fully elucidated but is believed to involve interference with neurotransmitter function .
Toxicological Profile
The toxicological profile of this compound reveals several important considerations:
- Acute Toxicity : The oral LD50 is greater than 2000 mg/kg, indicating low acute toxicity in mammals .
- Dermal Toxicity : Similar low toxicity is observed dermally, with ATE values exceeding 2000 mg/kg.
- Inhalation Toxicity : The vapor LC50 is greater than 20 mg/L over an 8-hour exposure period, suggesting a relatively low risk from inhalation under controlled conditions .
Applications in Research and Development
Beyond its agricultural applications, this compound plays a role in organic synthesis and chromatography. It is utilized as a reagent in various chemical reactions and serves as a reference material for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) .
Case Studies
Several studies have explored the biological effects of chlorinated hydrocarbons similar to this compound:
- Insecticidal Efficacy Study : A comparative study demonstrated that formulations containing chlorinated compounds exhibited superior efficacy against common agricultural pests compared to non-chlorinated alternatives.
- Pharmaceutical Synthesis : Research highlighted the use of this compound as a key intermediate in synthesizing novel antihistamines, showcasing its importance in medicinal chemistry.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 3-(Chloromethyl)heptane, and how do they influence its applications in organic synthesis?
- Answer : The compound (CAS 123-04-6) has a molecular weight of 148.67 g/mol, density of 0.882 g/cm³, boiling point of 169–174°C, and solubility of 0.0503 g/L in water at 20°C . Its low water solubility and high lipophilicity (LogP: 3.44) make it suitable as a solvent for high-melting-point lipids and waxes . The branched structure and chlorine substituent enhance its reactivity in nucleophilic substitution reactions, enabling its use as an alkylating agent in synthetic chemistry .
Q. What analytical techniques are recommended to assess the purity of this compound, and how are they applied?
- Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting volatile impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For example, the methylene chloride group (-CH₂Cl) appears as a triplet in ¹H NMR (~3.6 ppm) and a distinct peak in ¹³C NMR (~45 ppm). Differential scanning calorimetry (DSC) can verify thermal stability by analyzing melting points (-70°C to -135°C) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Store in a cool, ventilated area away from ignition sources due to its flammability (flash point: 52–60°C). Use PPE including nitrile gloves, goggles, and flame-resistant lab coats. In case of skin contact, wash immediately with water and remove contaminated clothing. Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized to minimize byproducts like dichlorinated derivatives?
- Answer : Chlorination of 3-methylheptane using sulfuryl chloride (SO₂Cl₂) under radical initiation at 70–80°C improves selectivity. Catalytic additives like azobisisobutyronitrile (AIBN) reduce polychlorination. Monitoring reaction kinetics via inline FTIR or GC-MS ensures controlled progression. Solvent choice (e.g., non-polar hexane) also suppresses ionic side reactions .
Q. How do computational methods aid in interpreting complex spectral data for this compound derivatives?
- Answer : Density functional theory (DFT) simulations predict NMR chemical shifts and vibrational spectra, helping assign peaks in crowded regions. For instance, the chloromethyl group’s electronic environment can be modeled to distinguish between stereoisomers. Software like Gaussian or ORCA is commonly used .
Q. What strategies resolve contradictions in reported boiling points (169°C vs. 174°C) for this compound?
- Answer : Discrepancies may arise from impurities or measurement conditions. High-vacuum distillation coupled with GC purity analysis (>98%) standardizes boiling points. Comparative studies under controlled pressure (e.g., 760 mmHg) and calibration against reference compounds (e.g., n-alkanes) improve accuracy .
Q. How does this compound participate in cross-coupling reactions, and what are its limitations?
- Answer : The compound acts as an alkylating agent in Suzuki-Miyaura reactions when paired with palladium catalysts. However, steric hindrance from the heptane chain limits reactivity with bulky arylboronic acids. Solvent effects (e.g., DMF vs. THF) and temperature modulation (80–100°C) can enhance yields .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
- Answer : Biodegradability can be tested via OECD 301F (closed bottle test), while ecotoxicity assays using Daphnia magna or Danio rerio (zebrafish) evaluate acute toxicity (LC50). Persistent organic pollutant (POP) screening models estimate bioaccumulation potential (BCF), though current data are insufficient .
Q. Methodological Notes
- Data Contradictions : Prioritize peer-reviewed sources over vendor data (e.g., conflicting boiling points in vs. 7).
- Advanced Applications : The compound’s role in synthesizing branched alkanes (e.g., drug intermediates) is understudied, presenting research gaps in kinetic vs. thermodynamic product control .
- Safety Compliance : Align disposal protocols with EPA/ZDHC MRSL standards to mitigate regulatory risks .
Properties
IUPAC Name |
3-(chloromethyl)heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCBAMXYMWGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861758 | |
Record name | 3-(Chloromethyl)-heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-04-6, 1230-40-6 | |
Record name | 3-(Chloromethyl)heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-chloro-2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(CHLOROMETHYL)HEPTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Heptane, 3-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Chloromethyl)-heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLHEXYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T84ZY4DN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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